molecular formula C5H9NO2 B142295 (S)-5-(Hydroxymethyl)-2-pyrrolidinone CAS No. 17342-08-4

(S)-5-(Hydroxymethyl)-2-pyrrolidinone

Cat. No.: B142295
CAS No.: 17342-08-4
M. Wt: 115.13 g/mol
InChI Key: HOBJEFOCIRXQKH-BYPYZUCNSA-N
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Description

(S)-5-(Hydroxymethyl)-2-pyrrolidinone is a chiral compound with a hydroxymethyl group attached to the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(Hydroxymethyl)-2-pyrrolidinone typically involves the reduction of 5-formyl-2-pyrrolidinone. One common method is the catalytic hydrogenation of 5-formyl-2-pyrrolidinone using a chiral catalyst to ensure the production of the (s)-enantiomer. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of chiral catalysts in industrial processes ensures the enantiomeric purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Hydroxymethyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form 5-formyl-2-pyrrolidinone.

    Reduction: The compound can be further reduced to form 5-methyl-2-pyrrolidinone.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: 5-formyl-2-pyrrolidinone

    Reduction: 5-methyl-2-pyrrolidinone

    Substitution: Various substituted pyrrolidinone derivatives depending on the reagents used.

Scientific Research Applications

(S)-5-(Hydroxymethyl)-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-5-(Hydroxymethyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also interact with cellular pathways involved in inflammation and neuroprotection, although the exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

(S)-5-(Hydroxymethyl)-2-pyrrolidinone can be compared with other similar compounds such as:

    5-Hydroxymethyl-2-pyrrolidinone: The racemic mixture of the compound.

    5-Methyl-2-pyrrolidinone: The reduced form of the compound.

    5-Formyl-2-pyrrolidinone: The oxidized form of the compound.

The uniqueness of this compound lies in its chiral nature, which imparts specific biological activities and interactions that are not observed in the racemic mixture or other derivatives.

Properties

IUPAC Name

(5S)-5-(hydroxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-3-4-1-2-5(8)6-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBJEFOCIRXQKH-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349207
Record name L-Pyroglutaminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17342-08-4
Record name (5S)-5-(Hydroxymethyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17342-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Pyroglutaminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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